6-Ethoxy-2-hydrazinopyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
(6-ethoxypyridin-2-yl)hydrazine |
InChI |
InChI=1S/C7H11N3O/c1-2-11-7-5-3-4-6(9-7)10-8/h3-5H,2,8H2,1H3,(H,9,10) |
InChI Key |
AMACKJNPJPBXEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=N1)NN |
Origin of Product |
United States |
Iii. Elucidating the Chemical Reactivity and Transformation Pathways of 6 Ethoxy 2 Hydrazinopyridine
Reactivity of the Hydrazinyl Moiety
The hydrazinyl group (-NHNH2) is characterized by the presence of two adjacent nitrogen atoms, each with a lone pair of electrons. This feature, known as the alpha effect, enhances the nucleophilicity of the terminal amino group, making it highly reactive toward electrophilic centers, particularly carbonyl carbons.
A cornerstone of hydrazine (B178648) chemistry is the condensation reaction with aldehydes and ketones. This reaction proceeds via nucleophilic addition of the terminal nitrogen of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N).
The reaction of 6-Ethoxy-2-hydrazinopyridine with various aldehydes and ketones affords the corresponding hydrazones, a class of compounds characterized by the R1R2C=NNH- linkage. These reactions are typically carried out in a protic solvent like ethanol, often with a catalytic amount of acid to facilitate the dehydration step.
While specific examples detailing the reaction of this compound are not extensively documented in publicly accessible literature, the reactivity can be inferred from studies on structurally similar compounds, such as 2,6-bis-hydrazinopyridine. Research on this related compound has demonstrated successful hydrazone formation with a range of ketones, illustrating the general applicability of this transformation. For instance, the condensation of hydrazinopyridines with symmetrical ketones like acetone (B3395972) and cyclohexanone (B45756) proceeds efficiently to yield the corresponding bis-hydrazones.
Table 1: Representative Hydrazone Synthesis from a Hydrazinopyridine Analog
This table illustrates the general reaction based on analogs like 2,6-bis-hydrazinopyridine, as specific examples for the 6-ethoxy derivative are not detailed in the cited literature.
| Hydrazine Reactant | Carbonyl Compound | Product |
| 2,6-bis-hydrazinopyridine | Acetone | 2,6-bis((propan-2-ylidene)hydrazinyl)pyridine |
| 2,6-bis-hydrazinopyridine | Cyclohexanone | 2,6-bis((cyclohexylidene)hydrazinyl)pyridine |
| 2,6-bis-hydrazinopyridine | Benzophenone | 2,6-bis((diphenylmethylidene)hydrazinyl)pyridine |
The formation of hydrazones is a reversible process, and its rate is significantly dependent on the pH of the reaction medium. The reaction mechanism involves a rate-limiting step, which is typically the acid-catalyzed dehydration of the intermediate hemiaminal (or carbinolamine).
At neutral or slightly acidic pH, the reaction rate is generally optimal. In highly acidic solutions, the hydrazine nucleophile becomes protonated, reducing its nucleophilicity and slowing the initial attack on the carbonyl carbon. Conversely, under basic conditions, the dehydration of the hemiaminal intermediate is slow as it relies on the protonation of the hydroxyl group to make it a good leaving group (water).
Thermodynamically, the formation of the hydrazone C=N double bond is generally favored due to the high stability of the conjugated system that often results, especially when aromatic aldehydes or ketones are used. The removal of water from the reaction mixture can also be employed to drive the equilibrium toward the product side. The electronic nature of the substituents on both the hydrazine and the carbonyl compound can influence the reaction kinetics. Electron-withdrawing groups on the carbonyl compound typically increase its electrophilicity and accelerate the initial nucleophilic attack.
The bifunctional nature of the hydrazinyl group makes this compound an excellent precursor for the synthesis of fused heterocyclic ring systems. The terminal NH2 group and the secondary NH group can participate in cyclocondensation reactions with reagents containing two electrophilic centers.
One of the most important applications of hydrazines in heterocyclic synthesis is the Knorr pyrazole (B372694) synthesis and related reactions. This involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound (e.g., a β-diketone or β-ketoester) to form a five-membered pyrazole ring.
In the case of 2-hydrazinopyridines, this reaction leads to the formation of the fused pyrazolo[1,5-a]pyridine ring system. The reaction is believed to proceed through the initial formation of a hydrazone with one carbonyl group, followed by an intramolecular nucleophilic attack of the pyridine (B92270) ring nitrogen (or the exocyclic secondary amine, depending on the tautomeric form) onto the second carbonyl group, and subsequent dehydration to form the aromatic fused ring.
A highly efficient method for this transformation involves the reaction of N-amino-2-iminopyridines (the tautomeric form of 2-hydrazinopyridines) with β-ketoesters or β-diketones in acetic acid, using molecular oxygen as a green oxidant. nih.gov This approach provides a wide range of substituted pyrazolo[1,5-a]pyridines in high yields. nih.gov Though not explicitly demonstrated for the 6-ethoxy derivative, the methodology is broadly applicable to substituted 2-hydrazinopyridines. nih.gov
Table 2: Representative Synthesis of Pyrazolo[1,5-a]pyridine Derivatives
Data sourced from a study on N-amino-2-iminopyridines, which are tautomers of the corresponding 2-hydrazinopyridines and show the expected reactivity pattern. nih.gov
| N-Amino-2-iminopyridine Derivative | 1,3-Dicarbonyl Compound | Product | Yield (%) |
| 7-Amino-2-imino-5-phenyl-2H-pyridine-1,6-dicarbonitrile | Ethyl acetoacetate | 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | 94 |
| 7-Amino-2-imino-5-p-tolyl-2H-pyridine-1,6-dicarbonitrile | Ethyl benzoylacetate | 7-Amino-6-cyano-2-phenyl-5-p-tolylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | 87 |
| 7-Amino-2-imino-5-phenyl-2H-pyridine-1,6-dicarbonitrile | Acetylacetone | 3-Acetyl-7-amino-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-6-carbonitrile | 81 |
| 7-Amino-5-(4-chlorophenyl)-2-imino-2H-pyridine-1,6-dicarbonitrile | Dimedone | 7-Amino-5-(4-chlorophenyl)-2,2-dimethyl-2,3-dihydro-1H-cyclopenta[c]pyrazolo[1,5-a]pyridin-4(5H)-one | 78 |
Naphthyridines are bicyclic heteroaromatic compounds containing two nitrogen atoms, essentially diazanaphthalenes. The direct synthesis of a naphthyridine ring system from this compound is not a commonly reported transformation in the chemical literature. Standard synthetic routes to naphthyridines, such as the Skraup, Friedländer, or Gould-Jacobs reactions, typically utilize aminopyridine derivatives as starting materials, where the primary amino group acts as the key nucleophile in the ring-forming cyclization. nih.gov
A plausible, though indirect, pathway from this compound to a naphthyridine derivative would likely involve a preliminary chemical modification of the hydrazinyl group. For example, reductive cleavage (hydrogenolysis) of the N-N bond in the hydrazinyl moiety could potentially yield the corresponding 6-ethoxy-2-aminopyridine. This aminopyridine could then serve as a suitable precursor in a classical naphthyridine synthesis. For instance, a Skraup reaction with glycerol (B35011) or a Friedländer condensation with a β-dicarbonyl compound could then be employed to construct the second pyridine ring, leading to a substituted naphthyridine. However, such a multi-step sequence starting from this compound is not explicitly detailed in available research.
Cyclization Reactions for Novel Heterocyclic Ring Systems
Exploration of Thiadiazole and Triazole Derivatives
The presence of the hydrazino group (-NHNH2) in this compound makes it a valuable precursor for the synthesis of five-membered heterocyclic rings, such as thiadiazoles and triazoles. These reactions typically involve the condensation of the hydrazine moiety with appropriate electrophilic reagents.
The synthesis of 1,3,4-thiadiazole (B1197879) derivatives can be achieved by reacting the terminal amino group of the hydrazine with compounds containing a carbon-sulfur double bond. For instance, reaction with isothiocyanates (R-N=C=S) would proceed through an initial thiosemicarbazide (B42300) intermediate, which can then undergo acid-catalyzed cyclization via dehydration to yield a substituted thiadiazole.
Similarly, 1,2,4-triazole (B32235) derivatives can be synthesized through various routes. One common method involves the reaction of the hydrazine with acyl chlorides or anhydrides followed by cyclization. For example, treatment with an acyl chloride would form a hydrazide, which upon heating with a source of nitrogen, such as another molecule of hydrazine or an amine, can cyclize to form the triazole ring. These heterocyclic derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. uobaghdad.edu.iq
Table 1: Synthesis of Heterocyclic Derivatives from this compound
| Target Heterocycle | Reagent | Intermediate | Product Type |
|---|---|---|---|
| 1,3,4-Thiadiazole | Isothiocyanate (R-NCS) | Thiosemicarbazide | N-Aryl/alkyl-5-(6-ethoxypyridin-2-yl)amino-1,3,4-thiadiazole |
| 1,2,4-Triazole | Acyl Chloride (R-COCl) | Acylhydrazide | 3-Aryl/alkyl-5-(6-ethoxypyridin-2-yl)-4H-1,2,4-triazole |
Reactions Involving the Pyridine Core and Ethoxy Substituent
The pyridine ring is inherently electron-deficient, making it generally resistant to electrophilic aromatic substitution compared to benzene. quimicaorganica.org However, the reactivity is modulated by the substituents. The 2-hydrazino and 6-ethoxy groups are both electron-donating, which activates the pyridine ring towards electrophilic attack. These groups direct incoming electrophiles primarily to the ortho and para positions. In this molecule, the 2- and 6-positions are occupied, meaning they direct to positions 3 and 5. Therefore, electrophilic substitution reactions like nitration or halogenation, while still requiring forcing conditions due to the electron-withdrawing nature of the ring nitrogen, would be expected to yield 3- and/or 5-substituted products.
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present at the 2-, 4-, or 6-positions. quora.comquimicaorganica.org While this compound itself does not possess a typical leaving group, its synthesis often starts from a precursor like 2-chloro-6-ethoxypyridine (B1359853), where the chloride is displaced by hydrazine hydrate (B1144303) in a nucleophilic substitution reaction. google.com Further nucleophilic substitution on the this compound ring itself is generally unfavorable without modification or activation.
The ethoxy group, an ether linkage, is generally stable but can be cleaved under stringent conditions. wikipedia.org The most common method for ether cleavage is treatment with strong acids, particularly hydrogen halides like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgchemistrysteps.com The reaction proceeds via protonation of the ether oxygen, which converts the ethoxy group into a good leaving group (ethanol). masterorganicchemistry.commasterorganicchemistry.com A halide ion then attacks the ethyl group in an SN2 reaction, yielding 2-hydrazinyl-6-hydroxypyridine (the pyridinol tautomer) and ethyl iodide. masterorganicchemistry.com Due to the stability of the sp²-hybridized carbon-oxygen bond of the pyridine ring, the cleavage exclusively occurs at the ethyl-oxygen bond. libretexts.org
Reaction Scheme: Ether Cleavage this compound + HI (excess) → 2-Hydrazinyl-6-hydroxypyridine + Ethyl iodide
Redox Chemistry of this compound
The hydrazine moiety is redox-active and can undergo both oxidation and reduction, leading to a variety of products.
The hydrazine group is susceptible to oxidation by various oxidizing agents. The oxidation products can vary depending on the reagent and reaction conditions. Mild oxidation, for instance with lead tetra-acetate, can convert the hydrazine into a diazene. rsc.org One-electron oxidation, which can be facilitated by metal ions or enzymes, can generate a hydrazyl radical. nih.gov This reactive intermediate can undergo further reactions, potentially leading to the formation of 6-ethoxypyridine through the loss of dinitrogen (N₂) or coupling reactions. nih.gov Vigorous oxidation can lead to the complete cleavage of the carbon-nitrogen bond.
Table 2: Potential Oxidation Products of this compound
| Oxidation Condition | Key Intermediate | Potential Product(s) |
|---|---|---|
| Mild (e.g., Pb(OAc)₄) | Diazene | (6-Ethoxypyridin-2-yl)diazene |
| One-electron (e.g., metal ions) | Hydrazyl radical | 6-Ethoxypyridine, Dimerized products |
While the hydrazine group itself is a reducing agent, the molecule can undergo reductive transformations under specific conditions. researchgate.net The most likely site for reduction is the pyridine ring. Catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Pd/C or PtO₂) can reduce the aromatic pyridine ring to a saturated piperidine (B6355638) ring. This reaction typically requires high pressure and/or temperature to overcome the aromatic stability. The resulting compound would be 6-ethoxy-2-hydrazinylpiperidine, a significantly more flexible and basic molecule. Selective reduction of the pyridine ring while preserving the hydrazine and ethoxy groups is a key synthetic challenge.
Iv. Derivatization Strategies and Advanced Analytical Applications of 6 Ethoxy 2 Hydrazinopyridine Analogues
Application as a Chemical Derivatization Reagent in Mass Spectrometry
Hydrazinopyridine analogues have emerged as highly effective derivatization reagents in mass spectrometry, particularly for analytes that exhibit poor ionization efficiency, such as neutral steroids. nih.govresearchgate.net The primary function of these reagents is to introduce a readily ionizable moiety, typically a pyridinium (B92312) group, onto the target molecule. This chemical modification significantly enhances the analyte's response in electrospray ionization (ESI), especially in the positive ion mode. ddtjournal.com The derivatization process not only improves sensitivity but can also impart more predictable fragmentation patterns during tandem mass spectrometry (MS/MS), which is crucial for both qualitative and quantitative analysis. ddtjournal.comresearchgate.net
The introduction of a pyridinium group via derivatization with reagents like HMP dramatically improves the ionization efficiency of target analytes. researchgate.net This is particularly beneficial for low-concentration biomolecules like steroids, which are often challenging to detect in their native form. nih.govresearchgate.net For instance, derivatization of mono-oxosteroids with HMP has been shown to increase detection sensitivity by a remarkable 70- to 1600-fold compared to the underivatized steroids. researchgate.net This enhancement allows for the quantification of analytes at picogram levels in complex biological matrices such as plasma and saliva. nih.govspectroscopyonline.com
The improved sensitivity offered by hydrazinopyridine derivatization enables the use of smaller sample volumes, which is a significant advantage in clinical and preclinical studies where sample availability may be limited. nih.govresearchgate.net For example, a validated method using HMP derivatization allowed for the detection of androgens in as little as 100 µL of male plasma and 200 µL of post-menopausal female plasma. nih.govresearchgate.net
Interactive Table: Enhancement of Detection Sensitivity for Steroids with HMP Derivatization
| Analyte | Fold Increase in Sensitivity | Reference |
| Mono-oxosteroids | 70 - 1600 | researchgate.net |
| Cortisol | Significant improvement (LLOQ of 5 pg/ml) | researchgate.net |
| Cortisone | Significant improvement (LLOQ of 10 pg/ml) | researchgate.net |
LLOQ: Lower Limit of Quantitation
The hydrazine (B178648) functional group of 6-ethoxy-2-hydrazinopyridine analogues is highly reactive towards carbonyl moieties present in aldehydes and ketones, forming stable hydrazone derivatives. nih.govmdpi.com This reaction is specific and proceeds under relatively mild conditions, making it suitable for the derivatization of sensitive biological molecules. researchgate.net
For the derivatization of carboxylic acids, a two-step process is typically employed. The carboxylic acid is first activated to form a more reactive intermediate, which then readily reacts with the hydrazine group to form a stable hydrazide. nih.govmdpi.com Common activating agents include 2,2'-dipyridyl disulfide (DPDS) and triphenylphosphine (B44618) (TPP), which facilitate the formation of an acyloxyphosphonium ion that is susceptible to nucleophilic attack by the hydrazine. nih.govmdpi.com This strategy allows for the effective derivatization of a broad range of molecules, including fatty acids and bile acids, for sensitive LC-MS analysis. nih.govmdpi.com
Methodological Development in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
The use of this compound analogues as derivatization reagents has necessitated the development of specialized LC-MS/MS methods to fully leverage the benefits of the chemical modification. nih.govnih.gov This includes the optimization of both the derivatization reaction itself and the subsequent chromatographic separation and mass spectrometric detection of the derivatized analytes.
To ensure complete and reproducible derivatization in complex biological samples, such as plasma, saliva, or tissue homogenates, it is crucial to optimize the reaction conditions. nih.gov Key parameters that are often fine-tuned include the concentration of the derivatization reagent and any necessary catalysts, the reaction temperature, and the incubation time. For example, the derivatization of oxosteroids with HMP is typically carried out at 60°C for one hour to ensure the reaction proceeds to completion. researchgate.net
Sample preparation is also a critical aspect of method development. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are often employed to remove interfering substances from the biological matrix prior to derivatization. nih.govnih.gov In some applications, novel protein precipitation reagents, such as tannic acid, have been used to prevent the formation of emulsions during LLE, leading to cleaner extracts and more reliable results. nih.gov
The increased hydrophobicity of derivatized analytes often necessitates adjustments to the chromatographic method to achieve optimal separation. Reversed-phase liquid chromatography is commonly used, with C18 columns being a popular choice. nih.gov The mobile phase composition, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) with an acidic modifier such as formic acid, is carefully optimized to ensure good peak shape and resolution of the target analytes from other components in the sample. nih.gov
Gradient elution is frequently employed to effectively separate a wide range of derivatized compounds in a single analytical run. nih.gov The development of a robust chromatographic method is particularly important when dealing with isomeric compounds, where baseline separation is essential for accurate quantification.
Interactive Table: Exemplary Chromatographic Conditions for Derivatized Steroids
| Parameter | Condition | Reference |
| Column | Waters™ Sunfire C18 (2.1 mm × 50 mm, 3.5 µm) | nih.gov |
| Mobile Phase A | Milli-Q water with 0.1% formic acid | nih.gov |
| Mobile Phase B | Methanol with 0.1% formic acid | nih.gov |
| Flow Rate | 0.4 mL/min | nih.gov |
| Gradient | Linear gradient over 15 minutes | nih.gov |
Research Applications in Targeted Biomolecular Profiling (e.g., hormones)
Derivatization with this compound analogues has proven to be a powerful tool for the targeted profiling of low-abundance biomolecules, particularly steroid hormones. nih.govnih.gov The enhanced sensitivity and specificity afforded by this approach have enabled researchers to accurately quantify a panel of hormones in various biological fluids, providing valuable insights into endocrine function and dysfunction. nih.govnih.gov
One notable application is the multiplexed analysis of steroid hormones in saliva. nih.gov Saliva is an attractive biofluid for hormone monitoring due to its non-invasive collection method. However, the low concentrations of steroids in saliva present a significant analytical challenge. Derivatization with 2-hydrazinopyridine (B147025) has been successfully employed to overcome this limitation, allowing for the simultaneous measurement of multiple hormones, including cortisol, cortisone, testosterone, and progesterone, at physiologically relevant levels. nih.gov This has important implications for clinical research and diagnostics, particularly in fields such as endocrinology and stress research.
Interactive Table: Hormones Profiled Using 2-Hydrazinopyridine Derivatization in Saliva
| Hormone | Analytical Method | Reference |
| Cortisol | LC-MS/MS | nih.gov |
| Cortisone | LC-MS/MS | nih.gov |
| Testosterone | LC-MS/MS | nih.gov |
| Dehydroepiandrosterone (DHEA) | LC-MS/MS | nih.gov |
| Progesterone | LC-MS/MS | nih.gov |
| 17-alpha-hydroxyprogesterone (17-OHP) | LC-MS/MS | nih.gov |
V. Coordination Chemistry and Metallosupramolecular Systems of 6 Ethoxy 2 Hydrazinopyridine Derivatives
Ligand Design Principles and Chelation Modes
The design of ligands derived from 6-ethoxy-2-hydrazinopyridine is centered around creating specific coordination environments for metal ions. By modifying the hydrazone moiety, it is possible to tune the electronic and steric properties of the ligand, thereby influencing the geometry and stability of the resulting metal complexes.
Derivatives of 2-hydrazinopyridine (B147025) are well-documented to act as versatile chelating agents. Schiff base ligands derived from 2-hydrazinopyridine can coordinate to metal centers in a tridentate fashion, utilizing two nitrogen atoms from the pyridyl groups and one from the imino group. africaresearchconnects.comresearchgate.net This NNN-chelation is a common feature in the coordination chemistry of these compounds. The specific mode of coordination, whether bidentate or tridentate, can be influenced by the nature of the metal ion and the reaction conditions. For instance, in some complexes, the ligand may act as a neutral tridentate NNN-chelate. mdpi.com
The introduction of substituents on the pyridine (B92270) ring, such as the 6-ethoxy group, can significantly influence the coordination behavior of the ligand. The ethoxy group, being an electron-donating group, can increase the electron density on the pyridine nitrogen, thereby enhancing its donor capability and the stability of the resulting metal complex. The steric bulk of the substituent can also play a role in determining the final coordination geometry around the metal center. biointerfaceresearch.com The type and nature of the ligands are critical in tuning the reactivity, stability, and lipophilicity of the metal complexes. biointerfaceresearch.com
Synthesis and Structural Elucidation of Metal Complexes
The synthesis of metal complexes with this compound derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized using a variety of spectroscopic and structural techniques to determine their composition and geometry.
Derivatives of 2-hydrazinopyridine have been shown to form both mononuclear and polynuclear complexes. Mononuclear complexes are formed when a single metal ion is coordinated to one or more ligand molecules. africaresearchconnects.comresearchgate.netelsevierpure.comrsc.orgmdpi.combohrium.com For example, mononuclear complexes of manganese(II), zinc(II), and copper(II) have been synthesized with Schiff base ligands derived from 2-hydrazinopyridine. africaresearchconnects.comresearchgate.net Polynuclear complexes, which contain more than one metal center, can be formed when the ligand is capable of bridging between two or more metal ions. youtube.comrsc.org These bridging ligands can connect metal centers directly or through a series of covalent bonds. youtube.com
The coordination geometry of a metal complex is determined by the number and arrangement of the ligands around the central metal ion. wikipedia.org Common coordination geometries for transition metal complexes include octahedral, tetrahedral, and square planar. wikipedia.org X-ray crystallography has revealed that metal complexes with 2-hydrazinopyridine-derived ligands can adopt various geometries, including octahedral and trigonal bipyramidal arrangements. africaresearchconnects.comresearchgate.net For instance, palladium complexes with 2-hydrazinopyridine have been suggested to have a square planar geometry. biointerfaceresearch.com Nickel(II) complexes with related Schiff base ligands have been found to exhibit distorted octahedral geometry. mdpi.com The coordination preference of a metal can often vary with its oxidation state. wikipedia.org
The following table summarizes common coordination geometries and their corresponding coordination numbers.
| Coordination Number | Molecular Geometry |
| 4 | Tetrahedral |
| 4 | Square Planar |
| 5 | Trigonal Bipyramidal |
| 5 | Square Pyramidal |
| 6 | Octahedral |
A combination of spectroscopic and analytical techniques is employed to fully characterize the synthesized metal complexes.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the coordination sites of the ligand. A shift in the vibrational frequency of the C=N (azomethine) group in the complex compared to the free ligand indicates the involvement of the azomethine nitrogen in coordination. nih.gov For instance, in some palladium complexes of 2-hydrazinopyridine, new bands corresponding to M-O and M-N bonds are observed. biointerfaceresearch.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. The spectra of the complexes typically show bands corresponding to intra-ligand transitions and charge-transfer transitions from the metal to the ligand (MLCT) or ligand to metal (LMCT). biointerfaceresearch.com The d-d transitions in the visible region can also provide insights into the coordination geometry of the metal ion. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to confirm the structure of the ligand and to study the changes in the chemical environment of the protons upon complexation. For example, in palladium(II) complexes of 2-hydrazinopyridine, the aromatic protons of the ligand and the N-H and NH₂ groups can be identified. biointerfaceresearch.com
The table below provides a summary of the characterization techniques and the information they provide.
| Technique | Information Obtained |
| FTIR | Identification of functional groups and coordination sites. |
| UV-Vis | Electronic transitions and coordination geometry. |
| NMR | Structural information and chemical environment of nuclei. |
| X-ray Crystallography | Precise 3D molecular structure, including bond lengths and angles. |
Investigation of Electronic and Magnetic Properties in Metal Complexes
Detailed studies on the electronic and magnetic properties of metal complexes specifically derived from this compound are not present in the surveyed scientific literature. Research in this area would typically involve techniques such as magnetic susceptibility measurements, electron paramagnetic resonance (EPR) spectroscopy, and electronic absorption spectroscopy to probe the behavior of the d-electrons of the coordinated metal center. However, no such data has been published for this ligand system.
Spin-Crossover Phenomena in Transition Metal Complexes
The phenomenon of spin-crossover (SCO), a reversible switching between high-spin (HS) and low-spin (LS) states, is highly sensitive to the nature of the ligand coordinated to a transition metal ion, typically Fe(II), Fe(III), or Co(II). While numerous pyridine and hydrazone-based ligands have been shown to induce SCO, there is no published research demonstrating or investigating this phenomenon in complexes of this compound. Consequently, no data on transition temperatures (T1/2), cooperativity, or hysteresis for such complexes can be provided.
Role of Ligand Field in Electronic Structure
The electronic structure of a transition metal complex is fundamentally governed by the ligand field, which describes the interaction between the metal's d-orbitals and the orbitals of the surrounding ligands. The strength and symmetry of this field, created by ligands derived from this compound, would dictate the splitting of the d-orbitals (Δ) and influence the complex's magnetic and spectroscopic properties. Without experimental or computational studies on these specific complexes, an analysis of the ligand field's role—including whether the ligand acts as a strong-field or weak-field ligand and its σ-donating or π-accepting capabilities—cannot be conducted.
Self-Assembly of Metallosupramolecular Architectures
The formation of complex, ordered structures through the spontaneous organization of molecules, known as self-assembly, is a key area of supramolecular chemistry. Polydentate ligands derived from pyridine and hydrazone moieties are often employed as building blocks for constructing discrete metallosupramolecular architectures like grids, cages, or helicates. However, the scientific literature contains no reports on the use of this compound derivatives in the self-assembly of such systems. Therefore, information regarding the design principles, resulting structures, and properties of any potential metallosupramolecular architectures involving this compound is unavailable.
Vi. Applications in Advanced Chemical Systems and Functional Materials Design
Development of Chemo- and Biosensing Platforms
The hydrazone group (–NH–N=CH–) derived from 6-Ethoxy-2-hydrazinopyridine is a versatile chelating unit and a key component in the design of optical chemosensors. Condensation of the parent compound with various aldehydes or ketones yields Schiff base ligands with tailored cavities for specific analytes, particularly metal ions.
Derivatives of this compound have been successfully employed to create fluorescent probes that exhibit a change in their fluorescence properties upon binding with specific metal ions. These changes can manifest as an increase ("turn-on"), decrease ("turn-off"), or a shift in the emission wavelength (ratiometric) of the fluorescence signal. The sensing mechanism often relies on processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF).
For instance, a Schiff base synthesized from naphthalimide monaldehyde and 2-hydrazine pyridine (B92270) can act as a reversible, water-soluble probe with a high Stokes shift (100 nm) for the detection of Fe³⁺. mdpi.com Similarly, a benzophenone-derived Schiff base has been developed to track Fe²⁺, with a detection limit of 0.0363 μM, showcasing a color change from light yellow to brown upon binding. mdpi.com The coordination of the metal ion restricts the C=N isomerization and PET processes, leading to fluorescence enhancement. mdpi.com
Table 1: Examples of Pyridine-Hydrazone Based Fluorescent Probes for Metal Ion Detection
| Probe Derivative Class | Target Ion | Sensing Mechanism | Detection Limit | Reference |
|---|---|---|---|---|
| Naphthalimide-Pyridine Hydrazone | Fe³⁺ | ICT, CHEF | Not Specified | mdpi.com |
This table is interactive. Click on the headers to sort the data.
The selectivity of these chemosensors is governed by the principle of chemical recognition, where the size, charge, and coordination preference of the metal ion match the spatial and electronic properties of the ligand's binding pocket. The pyridine nitrogen and the imine nitrogen of the hydrazone linkage are key donor atoms that coordinate with the metal center.
The design of the ligand structure is crucial for achieving high selectivity. By modifying the aldehyde or ketone precursor used in the synthesis of the Schiff base, the steric and electronic environment of the binding site can be fine-tuned. This allows for the development of probes that can selectively detect a specific metal ion even in the presence of other competing ions. For example, Schiff bases with oxygen donor atoms, such as phenols or alcohols, can form stable complexes with Fe³⁺ due to its high affinity for oxygen. mdpi.com The formation of a stable five- or six-membered ring upon chelation with the metal ion is a common strategy to enhance both sensitivity and selectivity.
Materials for Environmental Remediation and Metal Sequestration
The same chelating properties that make this compound derivatives excellent sensors also give them potential for use in environmental remediation, specifically for the removal of toxic heavy metal ions from water.
While direct studies on this compound for this purpose are limited, materials functionalized with related pyridine, hydrazone, and hydrazide groups have demonstrated efficacy in metal ion removal. researchgate.net These functional groups can be incorporated into polymers or onto solid supports to create chelating resins or adsorbents. Such materials can exhibit high adsorption capacities for various heavy metal ions. researchgate.net For example, chelating ion-exchange resins have shown high adsorption capacity for Cu²⁺ ions, among others. researchgate.net The efficiency of these materials is often dependent on the pH of the solution, which affects both the surface charge of the adsorbent and the speciation of the metal ion.
The primary mechanism for metal ion removal by these materials is chelation, where the pyridine and hydrazone nitrogen atoms donate lone pairs of electrons to form coordinate bonds with the metal ion. mdpi.com This process effectively sequesters the metal from the solution onto the solid phase of the material. The presence of multiple donor atoms in the ligand allows for the formation of stable chelate rings, which is thermodynamically favorable and drives the adsorption process.
Supramolecular Assembly and Soft Materials Formation (e.g., Hydrogels)
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal-ligand coordination. The structural features of this compound and its derivatives make them suitable building blocks for creating such assemblies, including soft materials like hydrogels.
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. Supramolecular hydrogels, formed through reversible non-covalent cross-links, have attracted attention for their potential applications in areas like tissue engineering and drug delivery due to their stimuli-responsive and self-healing properties. nih.gov
Pyridine derivatives are known to be effective components in the formation of supramolecular hydrogels. rsc.orgnsmsi.ir For example, alkyl pyridinium-containing acrylamide (B121943) monomers can form inclusion complexes that facilitate supramolecular crosslinking, leading to hydrogels with enhanced mechanical properties. rsc.org Furthermore, pyridine hydrazide derivatives have been used in chiral co-assembled hydrogels, which exhibit enhanced mechanical strength and antimicrobial activity. acs.org The ability of the pyridine and hydrazone moieties to participate in hydrogen bonding and coordinate with metal ions provides a pathway for creating cross-linked networks necessary for hydrogel formation. While specific research on hydrogels derived directly from this compound is not prominent, the functional groups within the molecule suggest its potential as a precursor for designing novel self-assembling soft materials.
Building Blocks for High-Spin Organic Materials and Spintronic Applications
The exploration of organic molecules for advanced applications in spintronics and the development of high-spin materials represents a frontier in materials science. In this context, 2-hydrazinopyridine (B147025) and its derivatives have emerged as versatile building blocks for the synthesis of complex molecular architectures with tailored magnetic properties. While direct studies on "this compound" in this specific domain are not extensively documented, the foundational role of the 2-hydrazinopyridine scaffold allows for scientifically grounded extrapolation of its potential. The ethoxy substitution at the 6-position can be anticipated to modulate the electronic and steric properties of the resulting ligands and their metallic complexes, thereby influencing their magnetic behavior.
The primary strategy for creating high-spin organic materials from 2-hydrazinopyridine involves its use as a precursor to synthesize polydentate ligands, typically through condensation reactions with various carbonyl compounds. These ligands are adept at coordinating with transition metal and lanthanide ions, which are paramount for imbuing the final molecular assembly with magnetic properties. The resulting metal complexes can exhibit a range of magnetic phenomena, from simple paramagnetism to more complex behaviors like single-molecule magnetism.
Research has demonstrated that Schiff base ligands derived from 2-hydrazinopyridine can form stable complexes with a variety of metal ions, including nickel(II), manganese(II), copper(II), and iron(III). iucr.orgsoton.ac.ukmdpi.com The geometric and electronic structure of these complexes dictates their magnetic state. For instance, the coordination of Fe(III) with a Schiff base ligand derived from salicylaldehyde (B1680747) and 2-hydrazinopyridine has been shown to result in high-spin Fe(III) species. mdpi.com The spin state of such complexes is a critical factor in their potential application as high-spin organic materials.
A notable application of these pyridine-based hydrazone ligands is in the construction of single-molecule magnets (SMMs). SMMs are individual molecules that can function as tiny magnets, exhibiting slow magnetic relaxation. This property is crucial for potential applications in high-density data storage and quantum computing. For example, a pentadentate ligand synthesized from 2,6-diacetylpyridine (B75352) and two equivalents of 2-hydrazinopyridine has been used to create dysprosium(III) complexes that function as single-molecule magnets. ruben-group.de The specific ligands and the coordination environment around the lanthanide ion are key to tuning the magnetic relaxation properties.
Furthermore, the versatility of the hydrazone linkage formed from 2-hydrazinopyridine allows for the creation of grid-type complexes. These architectures have garnered significant interest for their potential in molecular electronics and spintronics. researchgate.net By designing ligands with specific symmetries and donor atoms, it is possible to control the self-assembly of these complex structures.
Another avenue for creating high-spin organic materials involves the synthesis of stable organic radicals. Research into the generation of cinnolinyl radicals through a cascade reaction of 1,4-naphthoquinone (B94277) with 2-hydrazinopyridine has shown promise. acs.org These purely organic radicals are a breakthrough as they offer a metal-free approach to magnetic materials. Such materials could have advantages in terms of processability and biocompatibility. The research in this area extends to the study of nitronyl and imino nitroxide radicals attached to heterocyclic cores as building blocks for organic magnets. mpg.de
The potential role of the ethoxy group in "this compound" would be to fine-tune the properties of these advanced materials. The electron-donating nature of the ethoxy group could influence the ligand field strength in metal complexes, potentially stabilizing higher spin states. Sterically, the ethoxy group could affect the crystal packing of the molecules, which in turn can influence the intermolecular magnetic interactions.
The table below summarizes the types of high-spin materials and their precursors derived from the 2-hydrazinopyridine framework, highlighting the research findings in this area.
| Precursor/Ligand Type | Metal Ion(s) | Resulting Material/Complex | Key Research Finding |
| Schiff base from 2-hydrazinopyridine and 2-hydroxyacetophenone | Nickel(II) | Mononuclear Ni(II) complex | Suitable for synthesizing novel transition metal complexes with interesting magnetic properties. iucr.org |
| Schiff base from 2-hydrazinopyridine and salicylaldehyde | Iron(III) | High-spin Fe(III) species | The metal-ligand bond lengths are indicative of a high-spin configuration. mdpi.com |
| Pentadentate ligand from 2,6-diacetylpyridine and 2-hydrazinopyridine | Dysprosium(III) | Single-Molecule Magnet | The anionic ligands in the axial positions and the counterion influence the slow magnetic relaxation. ruben-group.de |
| Pyridine-based hydrazones | Not applicable | Grid-type complexes | Potential applications in molecular electronics and spintronics due to their remarkable architecture. researchgate.net |
| 2-hydrazinopyridine reacted with 1,4-naphthoquinone | Not applicable | Cinnolinyl radical (organic radical) | Isolation of a stable organic radical, a breakthrough for purely organic magnetic materials. acs.org |
Vii. Computational and Theoretical Investigations of 6 Ethoxy 2 Hydrazinopyridine and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules.
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules. imist.ma By employing functionals such as B3LYP with basis sets like 6-31G(d,p) or 6-311G(d,p), researchers can accurately predict the optimized geometry, charge distribution, and reactivity of 2-hydrazinopyridine (B147025) derivatives. imist.manih.govimist.ma
Studies on related hydrazine (B178648) and pyridine (B92270) derivatives show that the distribution of electron density is key to understanding their chemical behavior. imist.ma The molecular electrostatic potential (MEP) map is a valuable outcome of DFT calculations, visualizing the electron density and predicting sites for electrophilic and nucleophilic attack. For a molecule like 6-Ethoxy-2-hydrazinopyridine, the nitrogen atoms of the pyridine ring and the hydrazino group are expected to be electron-rich regions (negative electrostatic potential), making them susceptible to electrophilic attack and key sites for coordination with metal ions. Conversely, the hydrogen atoms of the hydrazino group would exhibit positive potential. irjweb.com
The ethoxy group at the 6-position acts as an electron-donating group, which influences the electron density distribution across the pyridine ring, thereby modulating its reactivity and the basicity of the nitrogen atoms. DFT calculations can quantify these electronic effects, providing insights into how substitutions on the pyridine ring fine-tune the molecule's properties. mdpi.com
Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. scirp.org A small energy gap suggests high chemical reactivity and polarizability, indicating that the molecule can be easily excited. irjweb.com For 2-hydrazinopyridine derivatives, the HOMO is typically localized on the electron-rich hydrazino group and the pyridine ring, while the LUMO is distributed over the aromatic system.
Computational studies on analogous heterocyclic compounds provide reference points for the expected FMO energies of this compound. These calculations are crucial for predicting its behavior in charge-transfer interactions and its potential as an electronic material. imist.ma
Table 1: Representative Frontier Molecular Orbital Energies for Related Heterocyclic Compounds
| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Quinoline Derivative | -6.646 | -1.816 | 4.83 | scirp.org |
| Triazine Derivative | -6.297 | -1.810 | 4.487 | irjweb.com |
| Thiazole Derivative | -5.529 | -0.830 | 4.699 | irjweb.com |
Note: These values are illustrative and depend on the specific molecule, DFT functional, and basis set used in the calculation.
Molecular Dynamics and Conformational Analysis
Molecular Dynamics (MD) simulations are employed to study the conformational flexibility and dynamic behavior of molecules over time. nih.gov For a molecule like this compound, MD simulations can reveal the preferred conformations of the ethoxy and hydrazino groups relative to the pyridine ring. These simulations can be performed in various environments, such as in a vacuum or in different solvents, to understand how intermolecular interactions influence the molecular shape. mdpi.com
Conformational analysis helps to identify the most stable (lowest energy) three-dimensional structures of the molecule. The orientation of the hydrazino group is particularly important as it affects the molecule's ability to act as a ligand and form hydrogen bonds. nih.gov Similarly, the rotation around the C-O bond of the ethoxy group can lead to different conformers with varying stabilities and properties. MD simulations provide a detailed picture of these dynamic processes, which are often inaccessible through static calculations alone. mdpi.comnih.gov
Theoretical Prediction of Spectroscopic Properties
Computational methods can accurately predict various spectroscopic properties, which serves as a powerful tool for interpreting experimental data. For this compound, DFT calculations can be used to simulate its vibrational (FT-IR and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra.
Vibrational Spectra: By calculating the harmonic vibrational frequencies, a theoretical IR and Raman spectrum can be generated. nih.gov Comparing these predicted spectra with experimental results helps in the assignment of vibrational modes to specific functional groups, such as the N-H stretching of the hydrazino group, C=N stretching of the pyridine ring, and C-O stretching of the ethoxy group. researchgate.net
Electronic Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). dntb.gov.ua These calculations can determine the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, often corresponding to π → π* or n → π* transitions within the aromatic system. derpharmachemica.com
NMR Spectra: The chemical shifts (δ) in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical predictions are invaluable for confirming the molecular structure and assigning specific peaks in the experimental NMR spectra. researchgate.net
Modeling Ligand-Metal Interactions and Complex Stability
The 2-hydrazinopyridine moiety is an excellent chelating ligand, capable of binding to metal ions through the pyridine nitrogen and one of the nitrogen atoms of the hydrazino group. sigmaaldrich.com Computational modeling is instrumental in understanding the structure, stability, and bonding in metal complexes of this compound. jocpr.comjptcp.com
DFT calculations can be used to optimize the geometry of these metal complexes, predicting bond lengths, bond angles, and coordination geometries (e.g., square planar, tetrahedral, or octahedral). biointerfaceresearch.com The stability of the complexes can be assessed by calculating the binding energy between the ligand and the metal ion.
Furthermore, Natural Bond Orbital (NBO) analysis can provide a detailed description of the metal-ligand bond, quantifying the charge transfer and orbital interactions between the donor atoms of the ligand and the acceptor orbitals of the metal. derpharmachemica.com Such studies are crucial for designing stable and functional metal complexes for applications in catalysis, materials science, and medicinal chemistry. mdpi.comfrontiersin.org For instance, studies on palladium(II) complexes with 2-hydrazinopyridine have utilized DFT to confirm square planar geometries and investigate their electronic transitions. biointerfaceresearch.com
Viii. Conclusion and Future Research Perspectives
Synthesis and Reactivity Outlook for 6-Ethoxy-2-hydrazinopyridine
The synthesis of 2-hydrazinopyridine (B147025) derivatives is a well-established area of organic chemistry. google.com Generally, these compounds are prepared through the nucleophilic substitution of a suitable leaving group, typically a halide, at the 2-position of the pyridine (B92270) ring with hydrazine (B178648) hydrate (B1144303). google.com For the specific synthesis of this compound, a plausible and efficient route would involve the reaction of 2-chloro-6-ethoxypyridine (B1359853) with hydrazine hydrate. The reaction conditions would likely require an inert atmosphere and a suitable solvent to facilitate the reaction. google.com
The reactivity of this compound is dictated by the interplay of its constituent functional groups. The hydrazino group is a potent nucleophile and can readily react with aldehydes and ketones to form stable hydrazones. This reactivity is fundamental to its application as a derivatizing agent in analytical chemistry. The pyridine ring itself can undergo electrophilic substitution, although the electron-donating nature of the ethoxy and hydrazino groups will influence the position of substitution. The presence of the ethoxy group, an electron-donating group, is expected to enhance the electron density of the pyridine ring, potentially modulating its reactivity and coordination properties.
Future research in the synthesis of this compound could focus on the development of more sustainable and efficient synthetic protocols. This could involve exploring greener solvents, catalyst-free reaction conditions, or flow chemistry approaches to improve yield and reduce waste. Furthermore, a detailed investigation into the reactivity of this compound with a wider range of electrophiles and its participation in various coupling reactions would significantly expand its synthetic utility.
Emerging Frontiers in Coordination Chemistry and Functional Materials
Hydrazinopyridine derivatives are versatile ligands in coordination chemistry, capable of binding to a variety of metal ions to form stable complexes with interesting structural and electronic properties. The hydrazino group can act as a monodentate or a bridging ligand, and the pyridine nitrogen provides an additional coordination site. The resulting metal complexes have potential applications in catalysis, magnetism, and as functional materials.
While specific studies on the coordination chemistry of this compound are not prominent, it is anticipated to form stable complexes with transition metals such as copper, nickel, and iron. The ethoxy group may influence the steric and electronic environment around the metal center, thereby tuning the properties of the resulting complexes. The formation of Schiff base ligands through the condensation of this compound with salicylaldehyde (B1680747) or other aldehydes can lead to multidentate ligands capable of forming highly stable and diverse coordination compounds. mdpi.com
The exploration of the coordination chemistry of this compound represents a significant area for future research. The synthesis and characterization of its metal complexes could reveal novel structures and functionalities. These complexes could be investigated for their catalytic activity in various organic transformations, their magnetic properties, and their potential as building blocks for the construction of metal-organic frameworks (MOFs) and other functional materials. mdpi.comnih.gov The photophysical properties of these complexes could also be of interest for applications in sensing and optoelectronics.
Advancements in Analytical Methodologies Utilizing Hydrazinopyridine Derivatives
Hydrazine-containing reagents are widely used in analytical chemistry for the derivatization of carbonyl compounds, enhancing their detectability in techniques such as chromatography and mass spectrometry. Hydrazinopyridine derivatives, in particular, have been employed as effective derivatizing agents for the analysis of aldehydes and ketones in biological and environmental samples.
Although specific applications of this compound in analytical methodologies have not been detailed in the literature, its structural features suggest its potential as a valuable analytical tool. The hydrazino group can react with carbonyls to form hydrazones, which can be readily analyzed by techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). The ethoxy group could potentially be used to fine-tune the chromatographic behavior or the mass spectrometric fragmentation pattern of the derivatives, leading to improved analytical performance.
Future advancements in this area could involve the development and validation of analytical methods using this compound for the determination of specific carbonyl compounds of clinical or environmental significance. This would entail optimizing the derivatization reaction conditions, characterizing the resulting hydrazones, and establishing the analytical figures of merit of the developed method. The synthesis of isotopically labeled this compound could also enable the development of highly accurate and precise quantitative methods based on isotope dilution mass spectrometry.
Challenges and Opportunities in Computational Chemistry Applications
Computational chemistry provides a powerful lens through which to investigate the structure, properties, and reactivity of molecules. Techniques such as Density Functional Theory (DFT) can be used to calculate a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic spectra. nih.govresearchgate.net
For this compound, computational studies could provide valuable insights that are currently lacking from experimental data. DFT calculations could be employed to predict its three-dimensional structure, understand the electronic effects of the ethoxy and hydrazino substituents on the pyridine ring, and calculate its spectroscopic properties. Such studies have been successfully applied to similar hydrazone-pyridine compounds to elucidate their structural and electronic characteristics. nih.govresearchgate.net
A significant opportunity lies in using computational methods to guide the design of new functional materials and catalysts based on this compound. For instance, the binding energies of its complexes with various metal ions could be calculated to predict their stability. The electronic structure of these complexes could be investigated to understand their potential for catalytic activity or their photophysical properties. The main challenge in this area is the need for experimental validation of the computational predictions. A synergistic approach combining computational and experimental studies would be the most fruitful path forward.
| Computational Method | Potential Application for this compound |
| Density Functional Theory (DFT) | - Geometry optimization- Calculation of spectroscopic properties (IR, UV-Vis)- Analysis of electronic structure and reactivity |
| Molecular Dynamics (MD) | - Simulation of behavior in solution- Study of interactions with biological macromolecules |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | - Modeling of enzymatic reactions involving derivatives- Study of metal complex catalysis in a solvent environment |
Interdisciplinary Research Avenues in Chemical Sciences
The versatile nature of the this compound scaffold opens up numerous avenues for interdisciplinary research. The convergence of organic synthesis, inorganic chemistry, analytical chemistry, and computational chemistry will be crucial to fully unlock the potential of this molecule and its derivatives.
In the realm of medicinal chemistry, hydrazone derivatives of various heterocyclic compounds have shown a wide range of biological activities. Therefore, the synthesis of a library of hydrazones derived from this compound and their screening for potential pharmacological activities could be a promising area of research.
In materials science, the incorporation of this compound or its metal complexes into polymeric matrices could lead to the development of new functional polymers with tailored optical, electronic, or catalytic properties. mdpi.comnih.gov The ability of the hydrazino group to form hydrogen bonds could also be exploited in the design of supramolecular assemblies and crystal engineering.
The development of chemical sensors based on this compound is another exciting possibility. The interaction of the molecule or its metal complexes with specific analytes could lead to a measurable change in an optical or electrochemical signal, forming the basis of a sensing platform.
Q & A
Q. What are the common synthetic routes for 6-Ethoxy-2-hydrazinopyridine, and how can reaction conditions be optimized for academic-scale production?
Answer: The synthesis typically involves nucleophilic substitution or hydrazine substitution on a pre-functionalized pyridine ring. For example:
- Route 1: React 2-chloro-6-ethoxypyridine with hydrazine hydrate in ethanol under reflux (60–80°C) for 12–24 hours. Monitor completion via TLC (silica gel, ethyl acetate/hexane 1:3) .
- Route 2: Use a pyridine derivative with an ethoxy group at position 6 and introduce the hydrazine moiety via diazotization followed by reduction.
Optimization Tips:
- Solvent Choice: Ethanol or THF enhances solubility of intermediates.
- Temperature Control: Avoid exceeding 80°C to prevent decomposition of hydrazine .
- Purification: Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) improves yield (typical yields: 60–75%) .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
Answer: Key Techniques:
- NMR Spectroscopy:
- Mass Spectrometry (EI/ESI): Molecular ion peak at m/z 167.1 (C₇H₁₁N₃O) with fragmentation patterns matching hydrazine loss .
- IR Spectroscopy: N–H stretch (~3300 cm⁻¹) and C–O–C stretch (~1250 cm⁻¹) .
Purity Assessment:
Q. What are the stability considerations for this compound under different storage conditions?
Answer:
- Light Sensitivity: Store in amber vials at −20°C to prevent photodegradation of the hydrazine group .
- Moisture: Desiccate to avoid hydrolysis of the ethoxy group.
- Decomposition Products: Monitor for oxidation to azo compounds (e.g., via HPLC) if exposed to air >1 month .
Q. How does the solubility profile of this compound influence its application in biological assays?
Answer:
- High Solubility: In DMSO (≥50 mg/mL) and ethanol (30 mg/mL), suitable for in vitro studies.
- Aqueous Buffers: Limited solubility (≤1 mg/mL in PBS); use sonication or co-solvents (e.g., 5% DMSO in PBS) for cell-based assays .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across studies?
Answer:
- Study Design: Compare assay conditions (e.g., cell lines, concentrations, exposure times). For example, IC₅₀ values vary between cancer cell lines (e.g., HeLa vs. MCF-7) due to differential uptake .
- Metabolite Interference: Use LC-MS to identify active metabolites (e.g., oxidized azo derivatives) that may contribute to discrepancies .
- Statistical Validation: Apply multivariate analysis to isolate structure-activity relationships (SAR) from noise .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
Answer:
- DFT Calculations: Optimize geometry (B3LYP/6-31G*) to identify reactive sites (e.g., hydrazine NH₂ as nucleophile).
- Reaction Pathway Simulation: Model SNAr (nucleophilic aromatic substitution) at position 2 using Gaussian or ORCA software .
- Docking Studies: Predict binding affinity with biological targets (e.g., kinases) via AutoDock Vina .
Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound batches?
Answer:
Q. How do structural modifications to the hydrazine or ethoxy groups alter the compound’s physicochemical properties?
Answer:
- Hydrazine Substitution: Replacing NH₂ with methylhydrazine increases lipophilicity (logP from 1.2 to 1.8) but reduces aqueous solubility .
- Ethoxy vs. Methoxy: Ethoxy groups enhance metabolic stability (longer in vivo half-life) compared to methoxy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
